3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine
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Overview
Description
1,2,4-Triazole compounds are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds. They are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through several methods, including from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .
Molecular Structure Analysis
1,2,4-Triazoles have two carbon and three nitrogen atoms in a five-membered ring. They exist as two isomers, 1,2,3-triazoles and 1,2,4-triazoles . Chloro-1,2,4-triazoles can exist in three tautomeric forms .
Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Scientific Research Applications
Synthesis and Antioxidant Properties
One application of derivatives of 3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine is in the synthesis of compounds with potential antioxidant properties. For example, Bekircan et al. (2008) synthesized a series of triazole derivatives, which were screened for their antioxidant and antiradical activities, highlighting the potential of these compounds in antioxidant research (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. Hunashal et al. (2012) explored the antimicrobial activity of certain triazole derivatives, noting particularly promising results against fungi like A. niger and C. Neoformans (Hunashal, Satyanarayana, & Maddi, 2012).
Fungicide Development
Compounds related to this compound have also been used in fungicide development. The study by Jeon et al. (2013) on fluazinam, a compound with a similar structure, provides insights into the potential fungicidal applications of these chemicals (Jeon, Kim, Lee, & Kim, 2013).
Corrosion Inhibition
Triazole derivatives have been investigated for their effectiveness as corrosion inhibitors. Ansari et al. (2014) synthesized Schiff's bases of pyridyl substituted triazoles and found them to be effective corrosion inhibitors for mild steel in acidic environments (Ansari, Quraishi, & Singh, 2014).
Coordination Chemistry and Complex Formation
The triazole derivatives also find applications in coordination chemistry. Studies like that of Castiñeiras et al. (2018) have focused on the synthesis and structural assessment of triazole derivatives and their complexes, which can have various applications in catalysis and material science (Castiñeiras, García-Santos, & Saa, 2018).
Phosphorescent Material Development
In the field of organic light-emitting diodes, triazole derivatives have been investigated for their potential use in phosphorescent materials. Guo et al. (2019) conducted a theoretical investigation on Ir(III) complexes with triazole derivatives, highlighting the potential of these compounds in the development of new phosphorescent materials (Guo, Pan, Li, Wu, & Zhang, 2019).
Mechanism of Action
Target of Action
It is known that compounds containing the1,2,4-triazole motif have been studied for their interaction with various biological receptors . These compounds are often used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores throughhydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
Compounds containing the 1,2,4-triazole motif have been associated with a wide range of potential pharmaceutical activities, includingantibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Given the broad range of activities associated with 1,2,4-triazole-containing compounds, it is likely that the effects would be diverse, depending on the specific targets and pathways involved .
Future Directions
1,2,4-Triazoles have shown versatile biological activities, leading to their use in a wide range of applications. Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Properties
IUPAC Name |
3-chloro-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N5/c14-10-5-9(13(15,16)17)6-18-12(10)22-3-1-8(2-4-22)11-19-7-20-21-11/h5-8H,1-4H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLNAEHVOXFPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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